methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C16H13N2O6 It is characterized by the presence of a nitrophenoxy group attached to an acetylamino benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate typically involves the reaction of 4-nitrophenol with methyl 2-aminobenzoate in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride or acetyl chloride, and the reaction is often catalyzed by a base such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetylamino benzoate moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate
- Methyl 2-{[(4-methyl-2-nitrophenoxy)acetyl]amino}benzoate
Comparison: Methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
methyl 2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-24-12-8-6-11(7-9-12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIFHUCJKIVXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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